8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one, also known as CCT251545, is a synthetic small molecule that serves as a potent and selective chemical probe in scientific research. [, , ] Its primary role lies in exploring the function of cyclin-dependent kinases 8 and 19 (CDK8/19), which are components of the Mediator complex involved in gene transcription regulation. [, , ] CCT251545 is particularly valuable for studying WNT signaling pathways, which are frequently dysregulated in cancers like colon cancer. [, ]
CCT251545 was developed as part of a series of 3,4,5-trisubstituted pyridines. Its discovery was driven by the need for chemical probes to explore the function of the Mediator complex in human pathologies such as cancer and cardiovascular diseases. The compound is classified as a kinase inhibitor, specifically targeting cyclin-dependent kinases associated with the Mediator complex .
The synthesis of CCT251545 involves several key steps:
The final product is characterized by its potent inhibitory activity against cyclin-dependent kinases 8 and 19, with IC50 values reported at approximately 5.1 nM and 5.6 nM, respectively .
CCT251545 features a complex molecular structure characterized by a pyridine core substituted at specific positions. The binding mode has been elucidated through X-ray crystallography, revealing a Type I binding interaction where the C-terminus of cyclin-dependent kinase 8 inserts into the ligand binding site. This unique interaction contributes to its selectivity over other kinases .
Key structural data include:
CCT251545 undergoes various chemical reactions primarily related to its interactions with cyclin-dependent kinases. The compound's mechanism involves competitive inhibition where it binds reversibly to the ATP-binding site of cyclin-dependent kinases, preventing substrate phosphorylation.
Key reactions include:
The mechanism of action for CCT251545 centers on its role as an inhibitor of cyclin-dependent kinases 8 and 19. By binding to these kinases, CCT251545 disrupts their activity, leading to alterations in transcriptional regulation linked to various oncogenic pathways.
Data supporting this mechanism includes:
CCT251545 exhibits several notable physical and chemical properties:
CCT251545 is primarily utilized in research settings focused on cancer biology and pharmacology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2